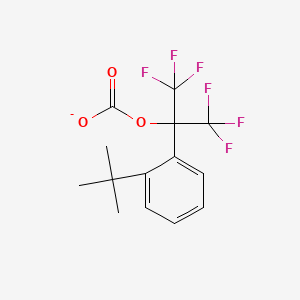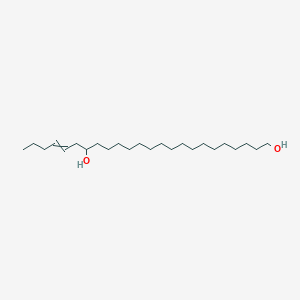![molecular formula C9H17O3PS4 B15163364 Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate CAS No. 143493-49-6](/img/structure/B15163364.png)
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is a chemical compound known for its unique structure and properties It contains a phosphonate group attached to a dithiol ring, which is further substituted with ethylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate typically involves the reaction of appropriate dithiol precursors with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The temperature and reaction time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize by-products and waste .
化学反応の分析
Types of Reactions
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like thiols or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through its phosphonate and dithiol groups, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other phosphonate derivatives and dithiol-containing molecules. Examples are:
- Dimethyl [4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
- Dimethyl [4,5-bis(phenylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
Uniqueness
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is unique due to its specific substitution pattern with ethylsulfanyl groups, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
143493-49-6 |
|---|---|
分子式 |
C9H17O3PS4 |
分子量 |
332.5 g/mol |
IUPAC名 |
2-dimethoxyphosphoryl-4,5-bis(ethylsulfanyl)-1,3-dithiole |
InChI |
InChI=1S/C9H17O3PS4/c1-5-14-7-8(15-6-2)17-9(16-7)13(10,11-3)12-4/h9H,5-6H2,1-4H3 |
InChIキー |
MEPMQPGRLNKHQG-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(SC(S1)P(=O)(OC)OC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


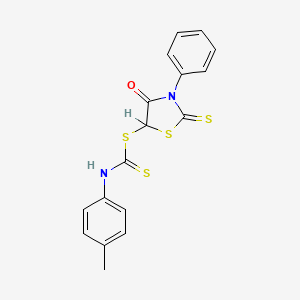
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
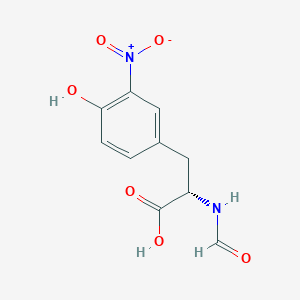
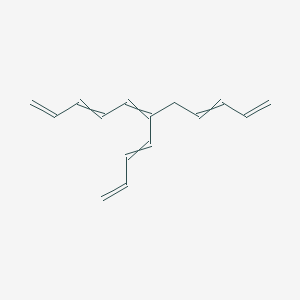
![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
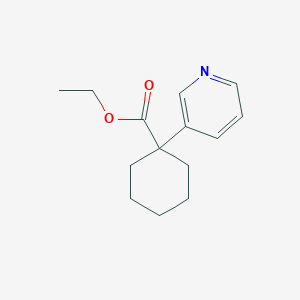
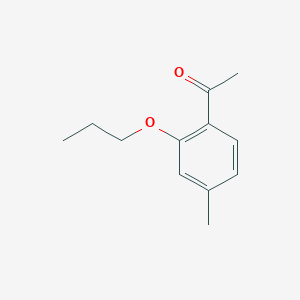
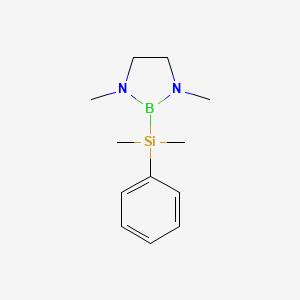
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
